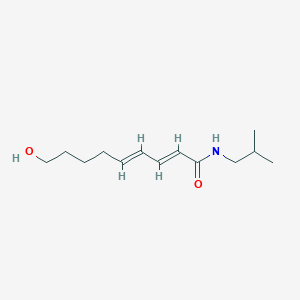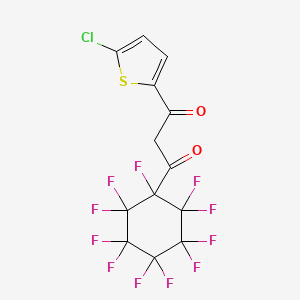
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 2-thiophenecarboxaldehyde, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 5-chlorothiophene-2-carbaldehyde.
Synthesis of the Fluorinated Cyclohexyl Intermediate: The fluorinated cyclohexyl group is introduced through a reaction between cyclohexanone and a fluorinating agent such as perfluoroalkyl iodide under basic conditions.
Coupling Reaction: The final step involves the coupling of the chlorothiophene intermediate with the fluorinated cyclohexyl intermediate in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Substituted thiophenes
Applications De Recherche Scientifique
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione has several scientific research applications:
Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its structural motifs may be explored for the design of novel drug candidates with potential therapeutic effects.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorinated cyclohexyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-3-(nonafluorocyclohexyl)propane-1,3-dione: Similar structure with a different degree of fluorination.
Uniqueness
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is unique due to the combination of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106876-35-1 |
|---|---|
Formule moléculaire |
C13H4ClF11O2S |
Poids moléculaire |
468.67 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)propane-1,3-dione |
InChI |
InChI=1S/C13H4ClF11O2S/c14-7-2-1-5(28-7)4(26)3-6(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-2H,3H2 |
Clé InChI |
RDHGFBSZNWVMAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
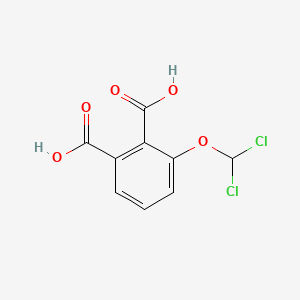
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
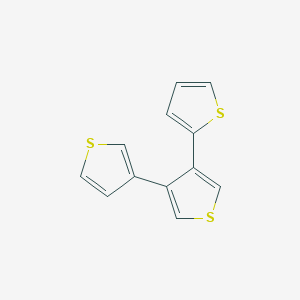
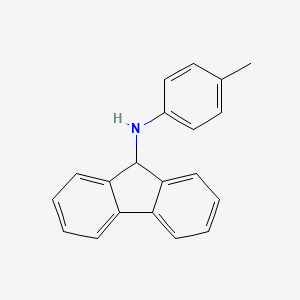



![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
